Sulfamidine N1-Glucuronide
Description
Properties
CAS No. |
52351-41-4 |
|---|---|
Molecular Formula |
C18H22N4O8S |
Molecular Weight |
454.454 |
IUPAC Name |
6-[(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N4O8S/c1-8-7-9(2)21-18(20-8)22(31(28,29)11-5-3-10(19)4-6-11)16-14(25)12(23)13(24)15(30-16)17(26)27/h3-7,12-16,23-25H,19H2,1-2H3,(H,26,27) |
InChI Key |
DVJFXGPKAOOEAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C |
Synonyms |
1-[[(4-Aminophenyl)sulfonyl](4,6-dimethyl-2-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
Enzymatic Formation and Biochemical Pathways of Sulfamidine N1 Glucuronide
Role of UDP-Glucuronosyltransferases (UGTs) in N1-Glucuronidation
Glucuronidation is a major metabolic pathway that facilitates the elimination of numerous drugs and other foreign compounds (xenobiotics) from the body. karger.com This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. frontiersin.orgnih.gov UGTs mediate the transfer of a glucuronic acid moiety from the high-energy co-substrate, UDP-α-D-glucuronic acid (UDPGA), to a substrate containing a suitable nucleophilic functional group. frontiersin.orgnih.gov This conjugation reaction results in the formation of a more polar, water-soluble glucuronide metabolite that can be more readily excreted in urine or bile. nih.gov
The substrates for UGTs are diverse and possess various functional groups, including hydroxyls, carboxylic acids, thiols, and amines. frontiersin.orgnih.gov The formation of Sulfamidine N1-Glucuronide is an example of N-glucuronidation, where the glucuronic acid is attached to a nitrogen atom. Specifically, the reaction targets the N1-nitrogen of the sulfonamide group. karger.com This conjugation is a significant pathway for the metabolism of certain sulfonamides. For instance, in humans, sulfamethomidine's primary metabolite is its N1-glucuronide, accounting for a substantial portion of the administered dose. nih.gov The resulting glucuronide is highly polar due to the ionized carboxylic acid group of the glucuronic acid moiety (pKa 3.5-4.0), which enhances its renal excretion. karger.com
Characterization of Specific UGT Isoforms Catalyzing Sulfonamide N1-Glucuronide Formation
The human UGT superfamily is composed of multiple isoforms, categorized into families such as UGT1A, UGT2A, and UGT2B, each with distinct yet often overlapping substrate specificities. nih.govmdpi.com Identifying the specific isoforms responsible for a particular metabolic reaction is crucial for understanding inter-individual variability in drug metabolism.
While UGT1A4 has traditionally been considered a primary enzyme for N-glucuronidation, research has revealed that multiple UGTs can catalyze this reaction. helsinki.firesearchgate.net Studies on various compounds demonstrate the involvement of several isoforms in forming N-glucuronides. For example, the N-glucuronidation of the muscle relaxant afloqualone (B1666628) is catalyzed by both UGT1A3 and UGT1A4. nih.gov Similarly, the formation of N-glucuronides of certain sartan drugs is mediated by a range of UGTs, including UGT1A1, UGT1A3, UGT1A10, and UGT2B7. nih.gov For the antifungal drug fluconazole, UGT2B7 is the main metabolizing enzyme, while for other imidazole (B134444) antifungals, UGT1A4 and UGT1A3 are involved. In the case of efavirenz, only UGT2B7 showed catalytic activity in forming its N-glucuronide. nih.gov
This diversity highlights that the specific UGT isoform involved in the N1-glucuronidation of sulfamidine is determined by the precise chemical structure of the substrate and the active site architecture of the enzyme.
Table 1: Selected UGT Isoforms and their N-Glucuronidation Activity on Various Substrates
| Substrate | Primary UGT Isoforms Involved in N-Glucuronidation | Reference |
| Afloqualone | UGT1A4, UGT1A3 | , nih.gov |
| Losartan (B1675146) | UGT1A1, UGT1A3, UGT1A10, UGT2B7 | nih.gov |
| Candesartan | UGT1A3, UGT2B7 | nih.gov |
| Imidazole Antifungals | UGT1A4, UGT1A3 | |
| Efavirenz | UGT2B7 | nih.gov |
Investigation of Regioselectivity and Stereoselectivity in Enzymatic N1-Glucuronidation
Regioselectivity refers to the preferential conjugation of a substrate at a specific position when multiple potential sites are available. nih.gov For sulfonamides like sulfamidine, glucuronidation can potentially occur at the N1-nitrogen of the sulfonamide group or the N4-amino nitrogen. karger.com The preference for N1-glucuronidation is a clear demonstration of enzymatic regioselectivity. This selectivity is governed by the three-dimensional structure of the UGT enzyme's active site, which dictates how the substrate binds and is oriented relative to the UDPGA co-substrate. nih.gov
The size and shape of the enzyme's binding pocket are determining factors for this regioselective nature. nih.gov Studies on other drug classes have provided significant insights into this phenomenon. For instance, UGT1A3 exhibits remarkable regioselectivity, specifically targeting the N2 position of the tetrazole ring in sartan antihypertensives like losartan and candesartan. nih.gov In contrast, other isoforms like UGT1A10 can produce both N1- and N2-glucuronides of losartan, demonstrating different or less stringent regioselectivity. nih.gov This highlights that the specific isoform dictates the site of conjugation.
Stereoselectivity, the preferential metabolism of one stereoisomer over another, is another important aspect of drug metabolism. researchgate.net While the provided search results focus more on regioselectivity, stereoselectivity is a known feature of UGT enzymes when dealing with chiral substrates. researchgate.net The enzymatic active site can discriminate between enantiomers, leading to different rates of glucuronidation.
Kinetic Analysis of UGT-Mediated this compound Biosynthesis
The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. Vₘₐₓ reflects the maximum rate of the reaction.
Kinetic studies of N-glucuronidation reactions reveal a wide range of values depending on the specific substrate and UGT isoform. For afloqualone, N-glucuronidation in human liver microsomes showed a Kₘ of 2019 µM and a Vₘₐₓ of 871.2 pmol/min/mg protein. nih.gov The reaction was primarily catalyzed by UGT1A4 and UGT1A3. nih.gov Kinetic analyses of imidazole and triazole antifungal drugs with recombinant UGT1A4 showed that imidazoles generally had lower Kₘ values (14.8–144 µM) compared to triazoles (158–3037 µM), indicating higher affinity. For the N-glucuronidation of the carcinogen AαC, UGT1A4 exhibited a very high Kₘ value (>1000 µM). nih.gov
While specific kinetic data for sulfamidine is not detailed in the provided results, studies on the closely related sulfamethomidine in humans show that N1-glucuronidation is the main metabolic route, with its N1-glucuronide accounting for 36% of the dose. nih.gov
Table 2: Comparative Enzyme Kinetic Parameters for N-Glucuronidation of Various Substrates
| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Reference |
| Afloqualone | Human Liver Microsomes | 2019 ± 85.9 | 871.2 ± 17.9 | nih.gov |
| Afloqualone | Recombinant UGT1A4 | ~2019 | Not Specified | |
| Imidazole Antifungals | Recombinant UGT1A4 | 14.8 - 144 | Not Specified | |
| Triazole Antifungals | Recombinant UGT1A4 | 158 - 3037 | Not Specified | |
| AαC (Carcinogen) | Recombinant UGT1A4 | > 1000 | Not Specified | nih.gov |
Intracellular Precursors for Glucuronide Conjugation
The process of glucuronidation is critically dependent on a sufficient supply of the activated sugar donor, UDP-glucuronic acid (UDPGA). frontiersin.org This essential precursor is synthesized within the cell through a specific metabolic route known as the uronic acid pathway or glucuronate pathway. slideshare.netbiologynotesonline.com
Biosynthesis of UDP-Glucuronic Acid via the Glucuronate Pathway
The uronic acid pathway is a metabolic route for glucose that, unlike glycolysis, does not generate ATP. biologynotesonline.com Its primary function is the synthesis of UDP-glucuronate, which is indispensable for detoxification reactions and the synthesis of proteoglycans. biologynotesonline.comresearchgate.net
The pathway begins with glucose-6-phosphate, a central molecule in carbohydrate metabolism. The key steps are as follows:
Conversion to Glucose-1-Phosphate: Glucose-6-phosphate is first converted to glucose-1-phosphate. biologynotesonline.com
Formation of UDP-Glucose: Glucose-1-phosphate then reacts with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase. biologynotesonline.com
Oxidation to UDP-Glucuronate: The final and rate-limiting step is the oxidation of UDP-glucose to UDP-glucuronate. This reaction is catalyzed by the NAD⁺-dependent enzyme UDP-glucose dehydrogenase (UGDH), which oxidizes the C6 hydroxyl group of the glucose moiety to a carboxylic acid. biologynotesonline.comresearchgate.net
This pathway ensures the availability of UDP-glucuronate for the UGT-mediated conjugation of a vast array of compounds, including sulfamidine, thereby playing a central role in metabolic detoxification. slideshare.netslideshare.net
Advanced Synthetic Methodologies for Sulfamidine N1 Glucuronide and Its Analogs
Chemical Synthesis Routes for N-Glucuronides
Chemical synthesis provides a reliable method for producing N-glucuronides, offering control over reaction conditions and scalability. The Koenigs-Knorr reaction, a classic method for glycosidic bond formation, has been adapted for the synthesis of these important metabolites. wikipedia.orgnumberanalytics.com
Application of Modified Koenigs-Knorr Reactions in Sulfonamide N1-Glucuronide Synthesis
The Koenigs-Knorr reaction fundamentally involves the coupling of a glycosyl halide with an alcohol or, in this case, an amine, to form a glycoside. wikipedia.org For the synthesis of sulfonamide N1-glucuronides, a modified approach is often necessary. The reaction typically utilizes a protected glucuronic acid donor, such as methyl acetobromo-α-D-glucuronate, which reacts with the sulfonamide. helsinki.fi
The reaction is generally promoted by heavy metal salts like silver carbonate or silver triflate, which act as catalysts. wikipedia.orgknu.edu.af The choice of catalyst, solvent, and protecting groups on the glucuronic acid donor can significantly influence the reaction's yield and stereoselectivity. numberanalytics.com While the Koenigs-Knorr reaction is a powerful tool, it can sometimes lead to the formation of by-products, such as the α-anomer or orthoesters, necessitating careful purification of the desired β-D-glucuronide. helsinki.fimdpi.com
A general representation of the Koenigs-Knorr reaction for Sulfamidine N1-Glucuronide synthesis is as follows:
Step 1: Activation: The glycosyl halide (e.g., acetobromoglucuronic acid methyl ester) reacts with a metal salt promoter to form a reactive oxocarbenium ion intermediate. numberanalytics.com
Step 2: Nucleophilic Attack: The N1-nitrogen of sulfamidine acts as a nucleophile, attacking the anomeric carbon of the oxocarbenium ion. numberanalytics.com
Step 3: Deprotection: The protecting groups on the glucuronic acid moiety are removed, typically by alkaline hydrolysis, to yield the final this compound. helsinki.fi
Factors such as the reactivity of the sulfonamide's nitrogen atom and steric hindrance can affect the efficiency of the reaction. Modifications to the classical Koenigs-Knorr conditions, including the use of different promoters and solvent systems, have been explored to optimize the synthesis of N-glucuronides. helsinki.fi
Strategic Incorporation of Stable Isotopes in Synthetic this compound (e.g., -d4 analogs)
Stable isotope-labeled (SIL) compounds are invaluable tools in drug metabolism studies, particularly for quantitative analysis using mass spectrometry. artmolecule.friris-biotech.de The synthesis of SIL this compound, such as a deuterated (-d4) analog, allows for its use as an internal standard in pharmacokinetic and metabolic studies. symeres.com
The incorporation of stable isotopes can be achieved through two primary strategies:
Using a Labeled Precursor: The synthesis can start with a commercially available isotopically labeled starting material, such as a labeled sulfamidine or a labeled glucuronic acid derivative. symeres.com
Isotope Exchange Reactions: For deuterium (B1214612) labeling, hydrogen/deuterium exchange reactions can be performed on the sulfamidine molecule before the glycosylation step. symeres.com
The position of the isotopic label is critical and must be chosen carefully to ensure it is not lost during metabolic processes. artmolecule.fr For a -d4 analog of this compound, the deuterium atoms would typically be incorporated into a stable position on the sulfamidine aromatic ring or the pyrimidine (B1678525) ring. The subsequent Koenigs-Knorr reaction would then be carried out using the labeled sulfamidine to produce the desired SIL N1-glucuronide.
Enzyme-Catalyzed Synthesis Approaches
Enzyme-catalyzed synthesis offers a green and highly selective alternative to chemical methods for producing drug glucuronides. helsinki.fi This approach utilizes UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for glucuronidation in vivo, to conjugate glucuronic acid to the drug molecule. solvobiotech.com
Utilization of Microsomal and Recombinant UGT Preparations for Preparative Synthesis
Both microsomal and recombinant UGT preparations are employed for the enzymatic synthesis of N-glucuronides.
Microsomal Preparations: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a mixture of UGT enzymes. solvobiotech.com Preparations from various species, such as human, porcine, and bovine liver, can be used. nih.gov While they offer a more physiologically relevant environment, the presence of multiple UGT isoforms can sometimes lead to the formation of a mixture of glucuronide isomers. solvobiotech.comnih.gov
Recombinant UGT Preparations: These preparations contain a single, specific human UGT isoform expressed in a host system, such as insect cells. solvobiotech.com This allows for the targeted synthesis of a specific glucuronide and is particularly useful for identifying the specific UGT enzyme responsible for a particular metabolic pathway. solvobiotech.com For N-glucuronidation, UGT1A4 has been identified as a key enzyme, although other isoforms like UGT2B10 can also play a significant role. helsinki.fi
The general procedure for enzyme-catalyzed synthesis involves incubating the substrate (sulfamidine), the enzyme source (microsomes or recombinant UGTs), and the co-factor UDP-glucuronic acid (UDPGA) in a suitable buffer system. acs.org
Optimization of Enzyme-Assisted Reaction Conditions for N1-Glucuronide Yield
Maximizing the yield of the desired N1-glucuronide in an enzyme-catalyzed reaction requires careful optimization of several parameters.
| Parameter | Description | Typical Optimized Conditions |
| Enzyme Source | The choice between microsomal preparations and specific recombinant UGTs can influence product specificity and yield. solvobiotech.comnih.gov | Recombinant UGT1A4 or UGT2B10 may be preferred for specific N1-glucuronidation. helsinki.fi |
| Protein Concentration | The amount of microsomal protein or recombinant UGT in the reaction mixture affects the reaction rate. | Typically ranges from 1 to 2.5 mg/mL. helsinki.fi |
| Substrate Concentration | The concentration of sulfamidine can impact enzyme kinetics and yield. High concentrations can sometimes lead to substrate inhibition. | Varies, often in the range of 0.2 to 1.5 mM. helsinki.fi |
| UDPGA Concentration | The co-factor is essential for the reaction. | Usually around 5 mM. helsinki.fi |
| pH | UGT enzymes have an optimal pH range for activity. | Typically around pH 7.4. helsinki.fiacs.org |
| Temperature | The reaction is generally carried out at physiological temperature. | 37°C. helsinki.fi |
| Incubation Time | The duration of the reaction influences the total yield. | Can range from a few hours to 48 hours. helsinki.fi |
| Additives | Pore-forming agents like alamethicin (B1591596) are often added to microsomal incubations to improve substrate access to the enzyme. solvobiotech.com Magnesium chloride is also commonly included. helsinki.fiacs.org | Alamethicin: ~12.5 µg/mL; MgCl₂: ~2.5-5 mM. helsinki.fisolvobiotech.comacs.org |
This table is interactive. Click on the headers to sort.
By systematically optimizing these conditions, it is possible to achieve significant yields of this compound, often with high regio- and stereoselectivity, making enzymatic synthesis a highly attractive method for producing this and other drug metabolites. nih.gov
Structural Elucidation and Advanced Analytical Characterization of Sulfamidine N1 Glucuronide
Spectroscopic Techniques for Definitive Structural Assignment
The precise determination of a metabolite's chemical structure is fundamental to understanding its biological activity and fate. Spectroscopic techniques are indispensable tools for this purpose, offering detailed information about the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Methods for Glucuronidation Site and Anomeric Configuration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules, including drug metabolites. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to definitively identify the site of glucuronidation and the stereochemistry of the glycosidic bond.
For Sulfamidine N1-Glucuronide, 1H NMR and 13C NMR spectra provide crucial information. The anomeric proton (H-1') of the glucuronic acid moiety typically appears as a distinct signal in the 1H NMR spectrum. The chemical shift and coupling constant of this proton are indicative of the anomeric configuration. A larger coupling constant (typically around 7-8 Hz) for the anomeric proton is characteristic of a β-configuration, which is the common form for biologically produced glucuronides.
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between the sulfamidine and glucuronic acid moieties. The HMBC experiment, in particular, can show long-range correlations between the anomeric proton or carbon of the glucuronic acid and the nitrogen atom (N1) of the pyrimidine (B1678525) ring of sulfamidine, thus confirming the N1-position as the site of glucuronidation. The synthesis and characterization of N1-β-D-glucosides of sulfadimidine (sulfamidine) have been described, and these conjugates have been identified as minor urinary metabolites using techniques including mass spectrometry. nih.gov
Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
The accurate quantification and identification of drug metabolites in biological matrices are essential for pharmacokinetic and metabolic studies. A combination of chromatographic separation and mass spectrometric detection provides the necessary sensitivity and specificity for this analysis.
High-Performance Liquid Chromatography (HPLC) for Direct Quantification and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of drug compounds and their metabolites from complex biological samples like plasma and urine. nih.gov For this compound, reversed-phase HPLC is commonly utilized, where the polar glucuronide metabolite will have a shorter retention time than the parent sulfamidine.
The direct analysis of the N1-glucuronide is possible without the need for enzymatic hydrolysis, which simplifies the analytical procedure. nih.gov Isocratic or gradient elution methods can be developed to achieve optimal separation from the parent drug and other metabolites, such as the N4-acetyl derivative. nih.gov The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, and the type of stationary phase are critical for achieving good chromatographic resolution.
A study on sulfadimethoxine (B1681780), a related sulfonamide, demonstrated that its N1-glucuronide could be measured directly using HPLC with both isocratic and gradient mobile phases. nih.gov This direct measurement capability is a significant advantage for high-throughput analysis in metabolic studies.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Confirmation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and structural confirmation of drug metabolites. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass.
For this compound (C18H22N4O8S), the expected exact mass can be calculated and compared with the measured mass to confirm its identity. scbt.com
Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of the metabolite. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated this compound is selected and fragmented. The resulting product ions provide valuable structural information. Characteristic fragmentation patterns for sulfonamide glucuronides often involve the cleavage of the glycosidic bond, leading to the loss of the glucuronic acid moiety (a neutral loss of 176 Da) and the appearance of a fragment ion corresponding to the parent sulfamidine. Other specific fragment ions can also be used for confirmation. For instance, in the analysis of sulfamethoxazole (B1682508) and its metabolites, specific transitions were monitored for quantification and confirmation. acs.org
Radio-Tracing and Isotope-Dilution Mass Spectrometry for Metabolic Fate Studies
To investigate the complete metabolic fate of a drug, including absorption, distribution, metabolism, and excretion (ADME), radio-tracing studies are often employed. In these studies, a radiolabeled version of the parent drug, such as tritium (B154650) (3H) or carbon-14 (B1195169) (14C) labeled sulfamidine, is administered. The radioactivity can then be traced and measured in various biological samples over time. While general radiometric studies on sulfadimidine have been mentioned, specific reports detailing its use for this compound are less common. fao.org
Isotope-dilution mass spectrometry is a highly accurate quantitative technique that can be used in conjunction with radio-tracing or independently. This method involves adding a known amount of a stable isotope-labeled internal standard, such as this compound-d4, to the sample. scbt.com The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. This approach corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of the metabolite in biological matrices. The synthesis of isotopically labeled standards, such as D3-SMX-Glu for sulfamethoxazole studies, is a critical component of this methodology. acs.org
Comparative Metabolism and Species Specific Aspects of Sulfonamide N1 Glucuronidation
In Vitro and In Vivo Comparative Studies of Sulfamidine N1-Glucuronide Formation Across Diverse Mammalian Species
The metabolism of sulfonamides shows remarkable species-specific differences, particularly in the formation of N1-glucuronide conjugates. annualreviews.org In vivo and in vitro studies have demonstrated that N1-glucuronidation is a major metabolic pathway for certain sulfonamides in humans and other primates, but it is often a minor or even non-existent pathway in many other mammalian species. annualreviews.orgakjournals.com
For instance, medium to long-acting sulfonamides like sulfadimethoxine (B1681780) are primarily excreted as the N1-glucuronide in humans and rhesus monkeys. annualreviews.org In contrast, species such as the rabbit, dog, guinea pig, and rat metabolize these compounds mainly through other pathways, like N4-acetylation. annualreviews.org Similarly, studies comparing the metabolism of four different sulfonamides in humans and pigs revealed that while N1-glucuronidation of sulfadimethoxine and sulfamethomidine occurs in humans, this pathway is absent in pigs, which instead rely completely on N4-acetylation for these compounds. tandfonline.com While N4-acetylation is a common pathway for many sulfonamides across various species, including pigs, cattle, and rats, the capacity for N1-glucuronidation appears to be a distinctive trait of primates. akjournals.comkarger.comfao.org
Table 1: Comparative Metabolism of Sulfonamides in Different Mammalian Species This table summarizes the primary metabolic pathways for select sulfonamides across various species, highlighting the differences in N1-glucuronidation.
| Compound | Species | Primary Metabolic Pathway(s) | N1-Glucuronidation Observed | Reference(s) |
|---|---|---|---|---|
| Sulfadimethoxine | Human, Rhesus Monkey | N1-Glucuronidation | Yes (Major) | annualreviews.orgtandfonline.com |
| Sulfadimethoxine | Pig | N4-Acetylation | No | tandfonline.com |
| Sulfadimethoxine | Rabbit, Dog, Guinea Pig, Rat | N4-Acetylation, Unchanged Excretion | No | annualreviews.org |
| Sulphamonomethoxine | Human | N1-Glucuronidation | Yes | akjournals.com |
| Sulphamonomethoxine | Pig, Cow, Rat, Hen | N4-Acetylation | Negligible | akjournals.com |
| Sulfadimidine | Pig | N4-Acetylation, Hydroxylation | No | tandfonline.comfao.org |
Molecular Basis of Interspecies Variability in N1-Glucuronidation Efficiency and Metabolic Pathways
The molecular underpinning of the observed interspecies differences in Sulfamidine N1-glucuronidation lies in the expression, substrate specificity, and activity of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. nih.govuef.fi UGTs are categorized into families, primarily UGT1A and UGT2B, which catalyze the conjugation of a wide array of compounds. uef.fi The ability of a species to form N-glucuronides is highly compound-dependent and reflects the unique composition of UGT isoenzymes in that species' liver and other tissues. nih.gov
The stark difference in N1-glucuronidation between primates and other animals, such as pigs, suggests that the specific UGT isoenzyme responsible for catalyzing this reaction is either absent or expressed at non-functional levels in the latter. tandfonline.com While the exact UGT isoform responsible for sulfamidine N1-glucuronidation is not definitively characterized in all species, N-glucuronidation of various amine-containing compounds has been linked to specific human UGTs, including UGT1A4, UGT1A9, and UGT2B10. researchgate.net Interspecies variability in the N-glucuronidation of other drugs is well-documented; for example, N-glucuronidation rates in humans are often much higher than in laboratory animals, largely attributed to the activity of UGT1A4 and UGT2B10. researchgate.net It is hypothesized that a specific UGT isoenzyme with high affinity for the N1-position of sulfonamides is highly expressed in human and primate liver, whereas this enzyme is missing in pigs, leading to the observed metabolic divergence. tandfonline.com
Genetic and Phenotypic Polymorphisms Influencing Sulfonamide Glucuronidation Profiles
Within a single species, interindividual differences in drug metabolism can arise from genetic polymorphisms in the genes encoding metabolic enzymes. nih.gov A genetic polymorphism is a variation in the DNA sequence that is present at a frequency of at least 1% in a population. nih.gov For sulfonamides, the most well-known polymorphism is in N-acetyltransferase 2 (NAT2), which leads to "fast" and "slow" acetylator phenotypes. karger.comnih.gov
While less extensively studied than acetylation, glucuronidation is also subject to genetic control, and polymorphisms in UGT genes can significantly alter the metabolism of drugs. nih.govnih.gov Genetic variations in UGT genes, such as single nucleotide polymorphisms (SNPs), can lead to reduced, absent, or increased enzyme activity, thereby affecting drug clearance and response. uef.fi For example, polymorphisms in the UGT1A1 gene are famously associated with altered bilirubin (B190676) glucuronidation (Gilbert's syndrome), and variations in UGT1A7, UGT1A9, and UGT2B7 have been linked to altered metabolism of various cancer drugs and other substrates. nih.gov Although specific polymorphisms directly affecting Sulfamidine N1-glucuronidation have not been extensively characterized, it is plausible that variations in the relevant UGT genes (e.g., UGT1A4, UGT1A9) could lead to different metabolic profiles among individuals, analogous to the polymorphisms seen with other UGT substrates. nih.govresearchgate.net
Ontogenetic Development of Glucuronidation Enzymes Relevant to N1-Glucuronide Formation
The expression and activity of drug-metabolizing enzymes are not static throughout life but undergo significant changes, a process known as ontogeny. eur.nl This is particularly true for UGT enzymes, where the developmental trajectory can vary substantially between different isoforms. nih.gov Many UGTs exhibit very low or no activity in the neonatal period, which gradually increases to adult levels during infancy and childhood. eur.nlfrontiersin.org
This developmental pattern has important implications for drug metabolism in pediatric populations. The infamous "grey-baby" syndrome associated with chloramphenicol (B1208) in newborns is a direct consequence of immature UGT activity. eur.nl Studies on the ontogeny of specific UGTs have revealed distinct maturation timelines:
UGT1A1: Activity is very low at birth and reaches adult levels within the first few months of life. frontiersin.org
UGT1A4: Shows low expression in neonatal liver, with a gradual increase during childhood. frontiersin.org
UGT1A6: mRNA expression and activity are significantly lower in younger children compared to those older than 15 years. frontiersin.org
UGT1A9: Expression is low in neonates and increases with age. frontiersin.org
UGT2B7: Is considered one of the earliest UGTs to be expressed, with detectable levels in the fetal liver, though activity continues to mature postnatally. eur.nl
UGT2B17: Shows significantly lower expression and activity in younger children. frontiersin.org
Given that N-glucuronidation is mediated by isoforms like UGT1A4 and UGT1A9, the capacity to form this compound is likely to be age-dependent. researchgate.netfrontiersin.org Neonates and young infants would be expected to have a significantly lower ability to perform this metabolic conversion compared to adults, potentially leading to different pharmacokinetic profiles and a greater reliance on other clearance pathways in early life. Recent meta-analyses continue to refine ontogeny functions for major UGTs to better predict drug clearance in pediatric populations. nih.gov
Table 2: Summary of Ontogenetic Development for Key Human UGT Isoforms This table outlines the general developmental patterns of major UGT enzymes potentially involved in N-glucuronidation.
| UGT Isoform | Developmental Pattern in Humans | Relevance | Reference(s) |
|---|---|---|---|
| UGT1A1 | Low at birth, matures in early infancy. | General glucuronidation capacity, bilirubin metabolism. | frontiersin.org |
| UGT1A4 | Low expression in neonates, increases with age. | Known to catalyze N-glucuronidation. | frontiersin.org |
| UGT1A6 | Activity significantly lower in young children. | General glucuronidation. | frontiersin.org |
| UGT1A9 | Low expression in neonates, increases with age. | Known to catalyze N-glucuronidation. | frontiersin.orgpharmgkb.org |
| UGT2B7 | Expressed in fetal liver, matures postnatally. | Broad substrate specificity. | eur.nl |
| UGT2B10 | Variable expression in pediatric populations. | Important for N-glucuronidation of some compounds. | researchgate.netnih.gov |
| UGT2B17 | Activity significantly lower in young children. | General glucuronidation. | frontiersin.org |
Biochemical Implications and Environmental Dynamics of Sulfamidine N1 Glucuronide
Contribution of Sulfamidine N1-Glucuronide to Xenobiotic Excretion Mechanisms
The process of glucuronidation represents a pivotal Phase II biotransformation pathway for a vast array of xenobiotics, including sulfonamide antibiotics like sulfamidine. mhmedical.com This conjugation reaction, catalyzed by UDP-glucuronyltransferases (UGTs), attaches a glucuronic acid moiety to the parent compound, thereby increasing its water solubility and facilitating its elimination from the body. mhmedical.comuef.fi In the case of sulfamidine, the formation of this compound is a significant route of metabolism.
This metabolic conversion of sulfamidine to its N1-glucuronide conjugate plays a crucial role in the body's ability to excrete this foreign compound. The addition of the highly polar glucuronic acid group transforms the relatively lipophilic sulfamidine molecule into a more hydrophilic entity. This increased water solubility is a key factor that enhances its renal excretion.
Studies on similar sulfonamides, such as sulfamethomidine, have demonstrated that N1-glucuronidation is a primary metabolic pathway. nih.gov For instance, the N1-glucuronide of sulfamethomidine was found to be the main metabolite, accounting for a significant percentage of the administered dose excreted in urine. nih.gov This process of forming N1-glucuronides significantly alters the pharmacokinetic properties of the parent sulfonamide. For example, N1-glucuronidation can lead to a substantial decrease in protein binding, which can further influence the distribution and elimination of the compound. nih.gov
The formation of this compound is a clear example of how the body utilizes conjugation reactions to detoxify and eliminate xenobiotics. By converting sulfamidine into a more water-soluble and readily excretable form, the body effectively reduces the potential for accumulation and toxicity of the parent drug.
Preclinical In Vitro Metabolic Investigations of Sulfonamide Glucuronides
Preclinical in vitro systems are indispensable tools for predicting the metabolic fate of drug candidates, including the formation of glucuronide conjugates of sulfonamides. These systems provide a controlled environment to study metabolic pathways and potential drug-drug interactions before advancing to clinical trials. bioivt.com
Application of Liver Microsomal and Isolated Hepatocyte Systems in Metabolic Fate Prediction
Liver microsomes and isolated hepatocytes are the two most commonly employed in vitro systems for metabolic investigations. bioivt.comannualreviews.org
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a rich source of UGTs, the enzymes responsible for glucuronidation. annualreviews.org Incubating a sulfonamide with liver microsomes in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA), allows for the direct assessment of glucuronide formation. karger.com While liver microsomes are excellent for studying Phase I and Phase II metabolism, including oxidation and glucuronidation, they may not always provide a complete picture of in vivo metabolism as they lack the full complement of metabolic enzymes and cofactors present in intact cells. annualreviews.org
Isolated Hepatocytes: These are intact liver cells that retain the full spectrum of metabolic enzymes and cofactors, offering a more physiologically relevant model for predicting drug metabolism. annualreviews.orgnih.gov The use of hepatocytes allows for the investigation of the interplay between different metabolic pathways, including both Phase I and Phase II reactions, as they occur within a whole cell. annualreviews.org Studies using hepatocytes can provide a more accurate prediction of the metabolic profile of a sulfonamide, including the formation of this compound, as they better mimic the in vivo environment. nih.gov
Table 1: Comparison of In Vitro Metabolic Systems for Sulfonamide Glucuronidation Studies
| Feature | Liver Microsomes | Isolated Hepatocytes |
| Enzyme Complement | Primarily Phase I (CYPs) and Phase II (UGTs) enzymes of the endoplasmic reticulum. annualreviews.org | Full complement of Phase I and Phase II metabolic enzymes and cofactors. annualreviews.org |
| Cellular Integrity | Subcellular fractions, lack of intact cell structure. | Intact, viable cells. nih.gov |
| Physiological Relevance | Less integrated system, metabolism can be biased towards certain pathways. annualreviews.org | More physiologically relevant, allows for the study of interplay between metabolic pathways. annualreviews.org |
| Application | High-throughput screening, reaction phenotyping, identifying specific enzymes. bioivt.com | Comprehensive metabolic profiling, predicting in vivo clearance, studying drug-drug interactions. bioivt.comdiva-portal.org |
| Limitations | May not accurately reflect in vivo metabolite ratios. annualreviews.org | More complex to maintain, lower throughput. |
Environmental Occurrence, Transformation, and Fate of Sulfonamide Glucuronide Metabolites
The widespread use of sulfonamide antibiotics in human and veterinary medicine has led to their continuous release into the environment. washcollreview.comiwaponline.com A significant portion of these antibiotics are excreted not as the parent compound, but as metabolites, including glucuronide conjugates like this compound. acs.orgnih.gov The presence and behavior of these metabolites in the environment are of growing concern. washcollreview.com
Biodegradation Potential of this compound in Environmental Compartments
Once in the environment, this compound can undergo biodegradation, a process driven by microorganisms present in various environmental compartments such as soil, sediment, and water. acs.orgresearchgate.net The biodegradability of sulfonamide metabolites is a critical factor determining their persistence and potential environmental impact.
Studies on sulfamethoxazole-N1-glucuronide have shown that it can be efficiently removed from water-sediment systems through biodegradation in the sediment. acs.orgnih.gov The rate of biodegradation can be influenced by environmental factors such as temperature and the presence of organic matter. researchgate.net For example, higher temperatures generally lead to increased microbial activity and, consequently, faster degradation rates. researchgate.net It is plausible that this compound would exhibit similar biodegradation potential, being susceptible to microbial breakdown in environments with active microbial communities. The primary degradation pathway often involves the cleavage of the glucuronide bond, a process known as deconjugation. acs.org
Reversion and Deconjugation Phenomena of this compound in Environmental Matrices
A key environmental concern regarding sulfonamide glucuronide metabolites is their potential to revert to the parent, active antibiotic. acs.org This process, known as deconjugation, is primarily mediated by microbial enzymes, such as β-glucuronidases, which are commonly found in the environment, particularly in wastewater and sediment. uminho.ptresearchgate.net
The deconjugation of this compound would release the parent sulfamidine back into the environment. This is significant because while the glucuronide conjugate is generally considered to be less biologically active, the parent sulfonamide retains its antibacterial properties. washcollreview.com Therefore, the reversion of this compound can act as a hidden source of the active antibiotic in the environment, potentially contributing to the selection and spread of antibiotic resistance. washcollreview.com
Research on sulfamethoxazole-N1-glucuronide has demonstrated this retransformation phenomenon. In water-sediment tests, the glucuronide metabolite was observed to be cleaved, leading to an increase in the concentration of the parent sulfamethoxazole (B1682508). acs.org This deconjugation can occur in various environmental matrices, including wastewater treatment plants, rivers, and soils amended with manure. uminho.pt
Emerging Research Frontiers and Methodological Innovations in Sulfamidine N1 Glucuronide Studies
Advancements in High-Throughput Screening for N1-Glucuronidation Activity
High-throughput screening (HTS) has revolutionized the way researchers assess metabolic pathways, including glucuronidation. This process, which involves the formation of glucuronide conjugates, is a major route for the elimination of many drugs. karger.com The enzymes responsible for this are UDP-glucuronosyltransferases (UGTs). nih.gov
Recent advancements in HTS allow for the rapid screening of large compound libraries against a panel of recombinant human UGT enzymes. This helps in identifying which specific UGT isoforms are responsible for the N-glucuronidation of a particular compound. For a metabolite like Sulfamidine N1-Glucuronide, HTS assays can be employed to determine which UGTs are primarily responsible for its formation.
Key Methodological Advances:
Recombinant UGT Systems: The use of individually expressed human UGT enzymes (e.g., UGT1A1, UGT1A4, UGT2B7, UGT2B10) in screening assays allows for precise identification of the enzymes involved in a specific glucuronidation reaction. nih.govhelsinki.fi
Miniaturization and Automation: Assays are now commonly performed in 96- or 384-well plate formats, significantly reducing the amount of test compound and reagents needed, while increasing the speed of analysis.
Sensitive Detection Methods: The coupling of HTS with highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enables the accurate quantification of the formed glucuronide, even at low concentrations. helsinki.fi
Application to this compound Research: By incubating sulfamidine with a panel of human liver microsomes or recombinant UGTs, researchers can pinpoint the specific enzymes that catalyze the formation of this compound. nih.gov This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in sulfamidine metabolism.
In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR) in Predicting N1-Glucuronidation
In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that have become indispensable in modern drug metabolism research. These methods use computer algorithms to predict the metabolic fate of a compound based on its chemical structure.
QSAR models for glucuronidation are developed by analyzing a large dataset of compounds with known UGT substrates. The models identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence a compound's likelihood of undergoing glucuronidation at a specific site.
Table 1: Examples of Molecular Descriptors Used in QSAR for Metabolism Prediction
| Descriptor Category | Specific Examples | Relevance to N1-Glucuronidation |
| Electronic | pKa, partial atomic charges, HOMO/LUMO energies | The nucleophilicity of the N1-nitrogen is a key factor in its ability to attack the electrophilic glucuronic acid moiety. |
| Steric/Topological | Molecular weight, molecular volume, shape indices | The accessibility of the N1-position to the active site of the UGT enzyme is critical. Steric hindrance can prevent glucuronidation. |
| Lipophilicity | LogP, LogD | Overall lipophilicity can influence the compound's ability to enter the endoplasmic reticulum where UGT enzymes are located. |
For this compound, in silico tools can predict the likelihood of N1-glucuronidation versus other metabolic pathways, such as N4-acetylation or hydroxylation. karger.comnih.gov These predictive models can help prioritize which metabolites to search for in in vivo studies and can guide the chemical modification of new drug candidates to alter their metabolic profiles.
Novel Approaches for Enhanced Purification and Characterization of Minor Glucuronide Metabolites
The isolation and structural elucidation of minor metabolites like this compound from complex biological matrices (e.g., urine, plasma) presents a significant analytical challenge. However, recent advancements in analytical chemistry have greatly improved the ability to purify and characterize these low-abundance compounds.
Modern Analytical Techniques:
Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems offer higher resolution and faster separation times compared to traditional HPLC, which is crucial for resolving isomeric metabolites. A recent study utilized UHPLC-Q-Exactive Plus Orbitrap-MS to identify twelve metabolites of sulfamidine in carp (B13450389), including a glucuronide conjugate. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements. This allows for the confident determination of the elemental composition of a metabolite, which is a critical step in its identification.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the metabolite ion, MS/MS provides structural information that can help to pinpoint the site of glucuronidation (e.g., at the N1-position).
Advanced Extraction Techniques: Methods such as solid-phase extraction (SPE) and pressurized liquid extraction (PLE) are being optimized to selectively isolate sulfonamides and their metabolites from complex samples like food products. researchgate.net
These techniques, often used in combination, provide the sensitivity and specificity required to confirm the structure of this compound and differentiate it from other potential isomers, such as an N4-glucuronide. karger.com
Translational Research Bridging In Vitro and In Vivo Metabolic Understanding of this compound
A major goal of metabolism research is to translate findings from in vitro experiments (e.g., using liver microsomes) to the in vivo situation in humans and animals. This is essential for predicting a drug's pharmacokinetic profile in a living organism.
Bridging the Gap:
In Vitro-In Vivo Extrapolation (IVIVE): IVIVE is a modeling approach that uses in vitro metabolic data (such as the rate of this compound formation in human liver microsomes) along with physiological parameters to predict the in vivo clearance of a drug.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated computer simulations of the body, incorporating data on blood flow, tissue volumes, and enzyme expression levels. By inputting in vitro metabolism data for sulfamidine, including the formation of this compound, PBPK models can simulate the concentration-time profiles of both the parent drug and its metabolites in various organs and in the blood.
Cross-Species Metabolic Comparisons: Understanding how sulfamidine metabolism differs between preclinical species (like rats or pigs) and humans is vital. tandfonline.com For instance, while N1-glucuronidation of sulfadimethoxine (B1681780) is observed in humans, it is not a significant pathway in pigs, which instead favor N4-acetylation. tandfonline.com Such comparative studies, which can identify species-specific UGT activity, are crucial for the proper interpretation of preclinical data.
By integrating these advanced methodologies, researchers can build a comprehensive picture of the formation and fate of this compound, from the enzymatic level to its disposition in the whole organism. This knowledge contributes to the broader understanding of sulfonamide metabolism and supports the continued safe and effective use of these important medicines.
Q & A
Q. What analytical methods are recommended for quantifying Sulfamidine N1-Glucuronide in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is widely used for quantifying this compound. For example, reversed-phase HPLC with gradient elution can resolve parent compounds and metabolites, as demonstrated in studies analyzing sulfadimethoxine and its N1-glucuronide in human plasma and urine . Method validation should include specificity, sensitivity (LOQ/LOD), and recovery rates using spiked biological samples.
Q. How does N1-glucuronidation impact the pharmacokinetics of sulfonamide drugs like Sulfamidine?
N1-glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), increases hydrophilicity, facilitating renal excretion. This process reduces systemic exposure to the parent drug but may introduce variability in clearance rates due to polymorphisms in UGT isoforms (e.g., UGT1A1, UGT2B7). In vitro liver microsome assays can model these metabolic pathways, with kinetic parameters (Km, Vmax) providing insights into enzyme affinity and turnover .
Q. What experimental models are suitable for studying this compound metabolism?
Pooled human liver microsomes (HLMs) are a standard model for phase II metabolism studies. To assess interspecies differences, comparative studies using rodent or primate microsomes are recommended. Recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) can further identify specific enzymes responsible for N1-glucuronidation .
Advanced Research Questions
Q. How do conflicting reports on metabolite bioactivity influence experimental design for this compound?
Contradictory findings (e.g., metabolite toxicity vs. inactivity) require rigorous in vitro-to-in vivo extrapolation (IVIVE). For example, studies on morphine-6-glucuronide (M6G) revealed discrepancies between receptor-binding assays (showing high µ-opioid affinity) and clinical outcomes (variable analgesic efficacy). Similar approaches—comparing free CSF concentrations, protein binding, and receptor occupancy—can resolve such conflicts for this compound .
Q. What strategies address variability in N1-glucuronide quantification across laboratories?
Harmonization requires standardized reference materials (e.g., synthetic N1-glucuronide with NMR/MS characterization) and inter-laboratory validation. For instance, the use of isotopically labeled internal standards (e.g., deuterated analogs) minimizes matrix effects in LC-MS/MS workflows. Reporting guidelines should align with FDA/EMA bioanalytical method validation protocols .
Q. How can in silico models predict this compound’s metabolic fate in renally impaired populations?
Physiologically based pharmacokinetic (PBPK) modeling, incorporating glomerular filtration rate (GFR) and UGT activity data, can simulate metabolite accumulation. This approach was validated for M6G in renal impairment, where reduced excretion led to prolonged analgesia . Sensitivity analyses should explore parameter uncertainties (e.g., enzyme expression variability).
Q. What gaps exist in understanding the ecological risks of this compound in aquatic environments?
Current literature focuses on human metabolism, but environmental persistence remains understudied. Experimental designs should include biodegradation assays (e.g., OECD 301F) and ecotoxicity testing in model organisms (e.g., Daphnia magna). Comparative studies with other sulfonamide glucuronides can identify structure-activity relationships .
Methodological Guidance
Designing reproducible assays for UGT-mediated N1-glucuronidation:
- Substrate concentration: Use Km values (e.g., 5.4 mM for cotinine N1-glucuronide ) to avoid enzyme saturation.
- Cofactor stability: Include UDP-glucuronic acid (UDPGA) regeneration systems to sustain reaction kinetics.
- Controls: Inhibitors like β-glucuronidase validate metabolite identity; blank matrices control for non-enzymatic glucuronidation.
Resolving contradictory data on metabolite activity:
- Dose-response profiling: Compare parent drug and metabolite effects across multiple cell lines (e.g., HEK293 vs. primary hepatocytes).
- Receptor specificity assays: Use siRNA knockdowns or selective antagonists to isolate target receptors (e.g., opioid receptors for M6G analogs ).
Reporting standards for metabolite studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
